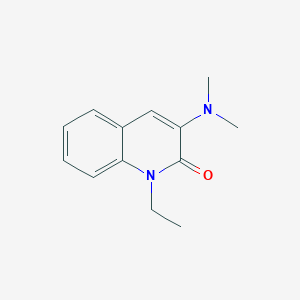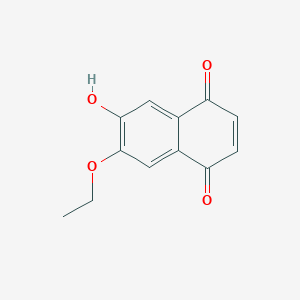
4-Quinolinecarboxylic acid, 3-fluoro-5,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse applications in medicinal and industrial chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using eco-friendly and reusable catalysts. Microwave-assisted synthesis and solvent-free reaction conditions are also employed to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions
3-fluoro-5,7-dimethylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of a halogen atom with another substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the fluorine or methyl positions .
科学研究应用
3-fluoro-5,7-dimethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The incorporation of a fluorine atom enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
3-fluoroquinoline: Lacks the additional methyl groups present in 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid.
3,5-difluoroquinoline: Contains an additional fluorine atom compared to 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid.
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: A more complex derivative with additional functional groups.
Uniqueness
3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
834884-23-0 |
|---|---|
分子式 |
C12H10FNO2 |
分子量 |
219.21 g/mol |
IUPAC 名称 |
3-fluoro-5,7-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO2/c1-6-3-7(2)10-9(4-6)14-5-8(13)11(10)12(15)16/h3-5H,1-2H3,(H,15,16) |
InChI 键 |
RYDSEMGTBCYQSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2C(=O)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)





![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)


![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)




